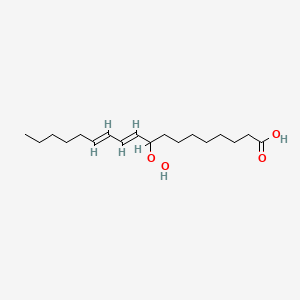

9-Hydroperoxy-11,12-octadecadienoic acid

Description

RN refers to (E,E)-isome

Structure

3D Structure

Properties

IUPAC Name |

(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNZIWGNMQSBM-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63121-49-3 | |

| Record name | 9-Hydroperoxy-11,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-HYDROPEROXY-10,12-OCTADECADIENOIC ACID, (10E,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX214620K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature, Stereoisomers, and Biological Classification of 9 Hydroperoxy 10,12 Octadecadienoic Acid 9 Hpode

Definitional Framework and General Characterization within the Oxylipin Family

9-Hydroperoxy-10,12-octadecadienoic acid (9-HpODE) is a naturally occurring unsaturated fatty acid featuring a hydroperoxy group positioned at the ninth carbon atom of its 18-carbon chain. It is characterized by two double bonds located at positions 10 and 12, typically in the E (trans) and Z (cis) configurations, respectively nih.gov. 9-HpODE belongs to the class of oxylipins, which are oxygenated fatty acids derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) wikipedia.orgportlandpress.com. These molecules are involved in a wide array of biological processes across different organisms, including inflammation, immune responses, and cell signaling wikipedia.orgportlandpress.comontosight.ai. Within the oxylipin family, 9-HpODE is classified as an octadecanoid, indicating its origin from an 18-carbon fatty acid precursor, primarily linoleic acid wikipedia.orgportlandpress.com.

Stereochemical Configurations and Isomeric Forms of 9-HpODE

The presence of the hydroperoxy group at the chiral center at carbon 9 gives rise to different stereoisomeric forms of 9-HpODE. These stereoisomers, specifically the S and R configurations at the C-9 position, can exhibit distinct biological activities and metabolic fates wikipedia.org. The geometry of the double bonds at positions 10 and 12 further contributes to the isomeric complexity.

9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic Acid [9(S)-HpODE]

9(S)-HpODE is a specific stereoisomer of 9-HpODE where the hydroperoxy group at the C-9 position has the S configuration, and the double bonds are in the 10(E) and 12(Z) configurations nih.gov. This isomer is an intermediate in the metabolic pathway of linoleic acid and has been identified in various organisms, including plants, humans, and mice nih.gov. Research indicates that 9(S)-HpODE can be recognized by G protein-coupled receptors, such as GPR132 (G2A), in human cells wikipedia.orgnih.gov. It has also been reported to affect sporulation and mycotoxin production in Aspergillus species nih.gov.

Here is a summary of key properties of 9(S)-HpODE:

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₄ | nih.govlookchem.com |

| Molecular Weight | 312.4 g/mol | nih.gov |

| IUPAC Name | (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | nih.govnih.gov |

| CAS Number | 29774-12-7 | nih.govlookchem.com |

| PubChem CID | 9548877 | nih.gov |

| Biological Role | Plant metabolite, Human metabolite, Mouse metabolite, Intermediate in linoleic acid metabolism | nih.gov |

9(R)-Hydroperoxy-10(E),12(Z)-octadecadienoic Acid [9(R)-HpODE]

9(R)-HpODE is the stereoisomer of 9-HpODE where the hydroperoxy group at C-9 has the R configuration, with the double bonds in the 10(E) and 12(Z) positions. While the search results specifically mention 9(R)-HODE as a metabolite of 9(R)-HpODE, and the formation of 9(R)-HpODE by enzymes like COX-1 and COX-2, detailed biological roles specifically attributed only to the 9(R)-HpODE isomer in isolation are less extensively documented in the provided snippets compared to 9(S)-HpODE or the racemic mixture wikipedia.org. However, it is understood to be a product of enzymatic oxidation of linoleic acid, particularly by cyclooxygenases wikipedia.org.

Racemic Mixtures and Their Biological Significance [(±)9-HpODE]

(±)9-HpODE refers to a racemic mixture containing approximately equal amounts of both the 9(S)-HpODE and 9(R)-HpODE stereoisomers wikipedia.org. Racemic mixtures of oxylipins can be formed through non-enzymatic, free-radical-induced, or singlet-oxygen-induced oxidation of linoleic acid wikipedia.org. Enzymatic pathways, such as those involving cytochrome P450 enzymes, can also produce racemic mixtures, although sometimes with a predominance of one stereoisomer wikipedia.org.

The racemic mixture of 9-HpODE has demonstrated biological activities. It has been shown to possess antimicrobial activity against various fungal and bacterial pathogens, suggesting a potential role in plant defense mechanisms caymanchem.combertin-bioreagent.comtargetmol.combiomol.commedchemexpress.com. In mammalian systems, monocyte-induced oxidation of LDL can generate significant amounts of esterified 9-HpODE, which is subsequently reduced to 9-HODE caymanchem.combertin-bioreagent.comtargetmol.combiomol.com. (±)9-HpODE can also induce the oxidation of intracellular glutathione (B108866) medchemexpress.com.

Here is a summary of key properties of (±)9-HpODE:

| Property | Value | Source |

| Nature | Racemic mixture of 9(S)-HpODE and 9(R)-HpODE | caymanchem.combertin-bioreagent.comtargetmol.combiomol.com |

| Molecular Formula | C₁₈H₃₂O₄ | biomol.commedchemexpress.com |

| Molecular Weight | 312.4 | biomol.commedchemexpress.com |

| CAS Number | 5502-91-0 | caymanchem.combiomol.commedchemexpress.com |

| Biological Activity | Antimicrobial against fungi and bacteria, Induces intracellular glutathione oxidation | caymanchem.combertin-bioreagent.comtargetmol.combiomol.commedchemexpress.com |

Position within Lipid Metabolism and Signaling Networks

9-HpODE occupies a central position within the lipid metabolism and signaling networks, primarily as a key metabolite derived from the oxidation of linoleic acid, an essential omega-6 fatty acid nih.govwikipedia.orgportlandpress.comontosight.ai. Its formation can occur through both enzymatic and non-enzymatic pathways.

Enzymatic synthesis of 9-HpODE is primarily mediated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes wikipedia.orgportlandpress.comfrontiersin.org. LOX enzymes catalyze the dioxygenation of PUFAs, leading to the formation of hydroperoxy fatty acids like 9-HpODE portlandpress.comnih.govfrontiersin.org. COX enzymes, while best known for their role in arachidonic acid metabolism, can also metabolize linoleic acid to produce 9-HpODE, with a preference for the 9(R) isomer wikipedia.orgportlandpress.com. Cytochrome P450 enzymes also contribute to the metabolism of linoleic acid, yielding mixtures of 9-HpODE and 13-HpODE wikipedia.org.

Non-enzymatic formation of 9-HpODE occurs through free-radical and singlet-oxygen-induced oxidation of linoleic acid, particularly under conditions of oxidative stress wikipedia.org. These processes typically yield racemic mixtures of the stereoisomers wikipedia.org.

Once formed, 9-HpODE can be further metabolized into various downstream products, including hydroxyoctadecadienoic acids (HODEs) through reduction by peroxidases wikipedia.orgportlandpress.com. For instance, 9-HpODE is rapidly reduced to 9-HODE in cells and tissues wikipedia.org. 9-HpODE can also be converted into epoxy-hydroxy or trihydroxy fatty acids nih.gov.

In terms of signaling, oxylipins derived from linoleic acid, including 9-HpODE and its metabolites like 9-HODE, participate in various signaling pathways wikipedia.orgportlandpress.comontosight.aifrontiersin.org. They can act as ligands for G protein-coupled receptors like G2A (GPR132) wikipedia.orgnih.gov. In plants, oxylipins derived from linoleic and linolenic acids are crucial signaling molecules involved in defense responses against pathogens and in growth and development frontiersin.orgfrontiersin.org. In mammals, these oxylipins have been implicated in inflammation, oxidative stress, and cellular proliferation portlandpress.comontosight.ai. For example, 9-HODE, a metabolite of 9-HpODE, can activate PPAR-γ and influence lipid uptake wikipedia.orgportlandpress.commdpi.com.

The metabolic fate and signaling roles of 9-HpODE are summarized in the following table:

| Aspect | Description | Source |

| Precursor Fatty Acid | Linoleic acid (an essential omega-6 fatty acid) | nih.govwikipedia.orgportlandpress.comontosight.ai |

| Enzymatic Formation | Catalyzed by Lipoxygenases (LOX), Cyclooxygenases (COX), and Cytochrome P450 enzymes. | wikipedia.orgportlandpress.comfrontiersin.org |

| Non-Enzymatic Formation | Free-radical and singlet-oxygen-induced oxidation. | wikipedia.org |

| Downstream Metabolites | Hydroxyoctadecadienoic acids (HODEs), epoxy-hydroxy fatty acids, trihydroxy fatty acids. | wikipedia.orgportlandpress.comnih.gov |

| Signaling Roles | Ligand for G protein-coupled receptors (e.g., G2A/GPR132), Involvement in plant defense and mammalian inflammation. | wikipedia.orgportlandpress.comnih.govfrontiersin.orgfrontiersin.org |

Biosynthetic Pathways and Enzymatic Formation of 9 Hpode

Linoleic Acid as the Primary Endogenous Precursor Substrate

Linoleic acid, an omega-6 polyunsaturated fatty acid, is the principal endogenous precursor for the synthesis of 9-HpODE. medchemexpress.comnih.gov In biological systems, linoleic acid is abundant in membrane phospholipids (B1166683) and lipoproteins. nih.govwikipedia.org Various enzymatic and non-enzymatic pathways can oxidize linoleic acid to generate hydroperoxide derivatives. nih.gov Human umbilical vein endothelial cells, for instance, have been shown to convert linoleic acid into both 9-hydroxyoctadecadienoic acid (9-HODE), the reduced form of 9-HpODE, and 13-HODE. nih.gov Under most conditions, the formation of 9-HODE is favored over 13-HODE in these cells. nih.gov

Enzymatic Biotransformation Mechanisms Leading to 9-HpODE

The conversion of linoleic acid to 9-HpODE is predominantly carried out by three major enzyme families: lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) enzymes. Each of these pathways exhibits unique specificities and contributes to the diverse pool of 9-HpODE isomers found in tissues.

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com This enzymatic action is a primary route for the synthesis of 9-HpODE from linoleic acid. caymanchem.com The process begins with the abstraction of a hydrogen atom from the pentadiene moiety of the fatty acid, followed by the insertion of molecular oxygen. mdpi.com

Different isoforms of lipoxygenase exhibit distinct positional and stereospecificity. For instance, maize seed is a source of a 9-lipoxygenase that specifically oxidizes linoleic acid to 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(S)-HpODE). nih.govresearchgate.net Similarly, a 9R-lipoxygenase from Nostoc sp. SAG 25.82 has been utilized for the stereospecific production of 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) from linoleic acid, which is the reduced form of 9R-HpODE. researchgate.net In contrast, human 15-lipoxygenase-1 (ALOX15) primarily metabolizes linoleic acid to 13(S)-HODE, not 9(S)-HODE. wikipedia.org However, the murine homolog, 8(S)-lipoxygenase, metabolizes linoleic acid predominantly to 9(S)-HpODE. wikipedia.org

A hallmark of lipoxygenase-catalyzed reactions is their high degree of stereospecificity, producing a single, chiral fatty acid hydroperoxide. nih.gov The enzyme controls the stereochemistry of the product by directing the attack of molecular oxygen to a specific face of the fatty acid radical intermediate. nih.gov For example, maize 9-lipoxygenase produces the 9(S)-hydroperoxide. nih.govresearchgate.net The stereospecific abstraction of a hydrogen atom is a key determinant of the final product's configuration. nih.gov

Cyclooxygenase (COX) enzymes, well-known for their role in prostaglandin synthesis from arachidonic acid, can also metabolize linoleic acid. wikipedia.orgnih.gov Both COX-1 and COX-2 can convert linoleic acid into hydroperoxides. nih.gov The primary products are 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE) and, to a lesser extent, 9(S)-HpODE. wikipedia.org These hydroperoxides are then rapidly reduced to their corresponding hydroxy derivatives, 9(R)-HODE and 9(S)-HODE. wikipedia.org

Cytochrome P450 (CYP) enzymes represent another pathway for the oxidation of polyunsaturated fatty acids, including linoleic acid. mdpi.comresearchgate.net These microsomal enzymes metabolize linoleic acid to a mixture of 9(S)-HpODE and 9(R)-HpODE, which are subsequently reduced to their hydroxy forms. wikipedia.org A characteristic of CYP-mediated oxidation is the production of racemic mixtures where the R stereoisomer often predominates. For example, in human liver microsomes, the ratio of R to S stereoisomers of 9-HODE can be approximately 80% to 20%. wikipedia.org

Data Tables

Table 1: Enzymatic Pathways in 9-HpODE Formation

| Enzymatic Pathway | Primary Enzyme(s) | Substrate | Key Product(s) | Stereochemistry |

| Lipoxygenase | 9S-LOX, 8(S)-lipoxygenase (murine) | Linoleic Acid | 9(S)-HpODE | Predominantly S enantiomer |

| 9R-LOX | Linoleic Acid | 9(R)-HpODE | Predominantly R enantiomer | |

| Cyclooxygenase | COX-1, COX-2 | Linoleic Acid | 9(R)-HpODE, 9(S)-HpODE | Predominantly R enantiomer |

| Cytochrome P450 | Microsomal CYPs | Linoleic Acid | 9(S)-HpODE, 9(R)-HpODE | Racemic mixture, R > S |

Table 2: Specificity of Lipoxygenase Isoforms in 9-HpODE Synthesis

| Lipoxygenase Isoform | Source | Primary Product from Linoleic Acid |

| 9-lipoxygenase | Maize (Zea mays) | 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid |

| 8(S)-lipoxygenase | Mouse | 9(S)-HpODE |

| 9R-lipoxygenase | Nostoc sp. SAG 25.82 | 9R-HpODE |

| 15-lipoxygenase-1 (ALOX15) | Human | Primarily 13(S)-HODE, not 9(S)-HODE |

Lipoxygenase-Mediated Synthesis

Non-Enzymatic Generation Mechanisms of 9-HpODE

In addition to enzymatic synthesis, 9-HpODE can be generated through non-enzymatic processes, particularly under conditions of oxidative stress. wikipedia.org These mechanisms are typically non-specific, leading to a racemic mixture of 9-HpODE isomers.

Free-Radical-Induced Oxidation of Linoleic Acid

Free-radical-induced oxidation of linoleic acid is a major contributor to the formation of 9-HpODE in tissues experiencing oxidative stress. wikipedia.org This process is initiated by reactive oxygen species that abstract a hydrogen atom from linoleic acid, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroperoxide. This pathway produces racemic mixtures of 9-HODE and 9-EE-HODE (an isomer of 9-HODE). wikipedia.org Free radical oxidation can occur with both free linoleic acid and linoleic acid esterified in phospholipids, glycerides, and cholesterol esters. wikipedia.org

Singlet-Oxygen-Induced Oxidation Pathways

Singlet oxygen, a high-energy state of molecular oxygen, can also react with linoleic acid to produce 9-HpODE. wikipedia.org This non-radical mechanism leads to the formation of a mixture of hydroperoxides. The oxidation of linoleates by singlet oxygen yields 9-, 10-, 12-, and 13-(Z,E)-HPODE. researchgate.net Similar to free-radical oxidation, this pathway is believed to produce racemic mixtures of the various HODE isomers. wikipedia.org The concurrent occurrence of free-radical and singlet-oxygen reactions in tissues under oxidative stress can lead to a complex array of 9-HODE and 13-HODE products. wikipedia.org

Heme-Catalyzed Formation Mechanisms

Heme and hemoproteins can catalyze the decomposition of lipid hydroperoxides, a process that can also lead to the formation of various oxidized lipid products. Heme-initiated decomposition of unsaturated fatty acid hydroperoxides generates alkoxyl radicals that propagate a complex series of reactions, yielding hydroxy, keto, epoxy, and aldehydic products. researchgate.nettandfonline.comtandfonline.comnih.govnih.gov Specifically, the hematin-catalyzed degradation of 9-hydroperoxy-linoleic acid (9-HpODE) has been shown to produce a pair of epoxy-allylic ketones: 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids. researchgate.nettandfonline.comtandfonline.com The formation of these products in equal proportions suggests they arise from a common intermediate. researchgate.nettandfonline.comtandfonline.com This process involves the formation of a pseudo-symmetrical diepoxy radical. researchgate.nettandfonline.comtandfonline.com

Table 2: Non-Enzymatic Pathways of 9-HpODE Generation

| Mechanism | Initiating Species/Catalyst | Key Intermediates | Resulting Products |

| Free-Radical-Induced Oxidation | Reactive Oxygen Species (ROS) | Lipid radical, Peroxyl radical | Racemic mixtures of 9-HODE and 9-EE-HODE |

| Singlet-Oxygen-Induced Oxidation | Singlet Oxygen (¹O₂) | --- | Racemic mixtures of 9-HODE, 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid |

| Heme-Catalyzed Formation | Heme/Hematin | Alkoxyl radicals, Diepoxy radical | Epoxy-ketones (from 9-HpODE degradation) |

Metabolism, Degradation, and Downstream Product Formation of 9 Hpode

Enzymatic Reduction of 9-HpODE to Hydroxy Derivatives (e.g., 9-HODE)

The primary metabolic route for detoxifying lipid hydroperoxides like 9-HpODE is their reduction to the more stable corresponding hydroxy fatty acids. This conversion is a critical step in mitigating oxidative damage.

Role of Glutathione (B108866) Peroxidases : The reduction of 9-HpODE to its corresponding hydroxy derivative, 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE), is predominantly carried out by glutathione peroxidases (GPx). Specifically, Glutathione Peroxidase 4 (GPx4), also known as phospholipid-hydroperoxide glutathione peroxidase, is adept at reducing complex lipid hydroperoxides. nih.govresearchgate.netnih.gov This reaction involves the oxidation of glutathione (GSH) to glutathione disulfide (GSSG). nih.govnih.gov Studies have shown that exposing cells to 9-HpODE leads to a dose-dependent increase in GSH oxidation, a process mediated by GPx4. nih.govresearchgate.net The specificity of GPx4 for long-chain lipid hydroperoxides distinguishes it from other GPx isoforms, which are more effective at reducing simpler peroxides like hydrogen peroxide. nih.gov In various cells and tissues, the hydroperoxy metabolites of linoleic acid are rapidly reduced to their hydroxy forms, indicating an efficient enzymatic process. researchgate.net

| Enzyme Family | Specific Enzyme | Substrate | Product | Cofactor/Cosubstrate |

| Glutathione Peroxidase | Glutathione Peroxidase 4 (GPx4) | 9-HpODE | 9-HODE | Glutathione (GSH) |

Further Oxidation to Oxo Derivatives (e.g., 9-oxoODE)

The hydroxy derivative, 9-HODE, can undergo further oxidation to form a keto derivative, 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). This conversion introduces a reactive carbonyl group, which alters the biological activity of the molecule. This oxidation can also be a product of heme-catalyzed degradation of 9-HPODE.

Dehydrogenase Activity : The oxidation of 9-HODE to 9-oxoODE is thought to be catalyzed by hydroxy-fatty-acid dehydrogenases. researchgate.net Prostaglandin dehydrogenase has also been identified as capable of generating 9-oxoODE from HODE precursors. This metabolic step is not unique to 9-HODE, as other hydroxy fatty acids are also converted to their oxo derivatives by similar enzymatic pathways. researchgate.net

Hydroperoxide Lyase-Mediated Cleavage and Fragmentation Products

Hydroperoxide lyases (HPLs) are enzymes, typically belonging to the cytochrome P450 family (specifically the CYP74 clan), that catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. nih.gov This pathway is particularly prominent in plants, where the resulting volatile aldehydes play roles in defense and signaling.

HPLs are classified based on their substrate specificity. Those that cleave 9-hydroperoxides, such as 9-HpODE, are categorized as CYP74C. nih.gov The cleavage of 9-HpODE by 9-HPL yields C9 aldehydes and C9-oxoacids. nih.gov

The cleavage of 9-HpODE results in the formation of several aldehydic products, which are often volatile and biologically active.

Primary Cleavage Products : The enzymatic cleavage of 9-HpODE by plant hydroperoxide lyase (a CYP74C enzyme) yields two C9 fragments: 9-oxononanoic acid and 3(Z)-nonenal. nih.govmdpi.com

Formation of 4-Hydroxynonenal (HNE) : 4-HNE is a major cytotoxic product of lipid peroxidation. researchgate.net One significant pathway for its formation involves 9-HpODE. nih.govresearchgate.net 9-HpODE can cleave, particularly in plant systems, to form 3(Z)-nonenal, which is a direct precursor that can undergo subsequent oxidation to yield 4-hydroperoxy-2E-nonenal (4-HPNE), the immediate precursor of 4-HNE. nih.govresearchgate.net

Non-Enzymatic Decomposition : In addition to enzymatic cleavage, 9-HpODE can decompose, especially under conditions of oxidative stress, to form products like 9-oxononanoic acid. nih.govnih.gov

| Precursor | Pathway | Key Enzyme/Process | Fragmentation Products |

| 9-HpODE | Hydroperoxide Lyase Cleavage | 9-Hydroperoxide Lyase (CYP74C) | 9-oxononanoic acid, 3(Z)-nonenal |

| 9-HpODE | Non-enzymatic Cleavage | Hock-type rearrangement | 3(Z)-nonenal |

| 3(Z)-nonenal | Oxidation | Autoxidation / Enzymatic | 4-Hydroxynonenal (4-HNE) |

Under certain conditions, particularly in the presence of heme catalysts, the degradation of 9-HpODE can proceed through a different mechanism that generates more complex cyclic structures instead of simple cleavage products. Research has shown that the heme-catalyzed transformation of 9-HpODE leads to the formation of two allylic epoxy-ketone regioisomers. This pathway is proposed to proceed via a pseudo-symmetrical diepoxy radical intermediate.

Incorporation into Cellular Lipids (e.g., Phospholipids (B1166683) at the sn-2 position)

Both 9-HpODE and its reduced metabolite 9-HODE can be incorporated into complex cellular lipids, most notably phospholipids. This process can serve as a mechanism to sequester these oxidized fatty acids within membranes, potentially altering membrane properties and creating a reservoir for their later release.

Esterification into Phospholipids : Studies have demonstrated that 9-HODE is incorporated into cellular phospholipids, primarily at the sn-2 position of the glycerol (B35011) backbone. researchgate.net Furthermore, direct evidence shows the existence of 9-HpODE esterified to phospholipids, such as in 1-palmitoyl-2-(9-hydroperoxyoctadecadienoyl)-sn-glycero-3-phosphatidylcholine. This indicates that the hydroperoxide itself can be incorporated before its reduction. researchgate.net This incorporation can also occur via the in-situ oxidation of linoleic acid already esterified to phospholipids. researchgate.net

Pathways Leading to Other Bioactive Oxylipins

The metabolism of 9-HpODE is a branching point that can lead to other classes of bioactive oxylipins beyond simple hydroxy and oxo derivatives. These transformations often involve multiple enzymatic steps and result in molecules with distinct signaling properties.

Thermal Degradation and Stability Studies of 9-HpODE Isomers

The stability of 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) is a critical factor influencing its biological activity and its presence in various systems. As a lipid hydroperoxide, 9-HpODE is inherently unstable and susceptible to degradation under various conditions, particularly at elevated temperatures. Stability studies indicate that 9-HpODE is stable for at least two years when stored as a solution in ethanol (B145695) at -80°C. caymanchem.com However, it degrades rapidly at higher temperatures. researchgate.net

Research into the thermal treatment of lipid systems has demonstrated that high temperatures lead to the rapid disappearance of 9-HpODE. researchgate.net For instance, studies on linoleic acid heated to 180°C showed a significant and rapid reduction in the concentration of 9-HpODE. researchgate.net A similar effect was observed in vegetable oils subjected to the same heat treatment, where the levels of 9-HpODE decreased substantially after just 15 minutes. researchgate.net This degradation is a crucial consideration in processes like cooking with vegetable oils, as the initial hydroperoxides are converted into various secondary oxidation products. researchgate.net

The following table details the reduction of 9-HpODE levels in different oils after heating at 180°C.

Table 1: Quantitation of 9-HpODE in Vegetable Oils After Heat Treatment at 180°C

| Oil Type | Treatment Time (minutes) | 9-HpODE Concentration (µg/g oil) |

|---|---|---|

| Canola Oil | 0 | ~1.5 |

| 15 | ~0.2 | |

| 30 | ~0.1 | |

| Sunflower Oil | 0 | ~6.0 |

| 15 | ~0.5 | |

| 30 | ~0.2 | |

| Soybean Oil | 0 | ~10.0 |

| 15 | ~1.0 | |

| 30 | ~0.5 |

Data are expressed as mean (n=3). researchgate.net

Beyond high-temperature degradation, the decomposition of 9-HpODE can also be catalyzed by agents such as heme. nih.govnih.gov Heme-initiated decomposition proceeds through the formation of an alkoxyl radical, which then propagates a complex series of reactions. nih.govnih.gov This process yields a variety of downstream products. nih.gov

Key degradation products identified from the heme-catalyzed decomposition of 9-HpODE include:

9-oxo-octadecadienoic acid (9-oxo-ODE): A major product detected with a distinct UV chromophore. nih.gov

9-hydroxyoctadecadienoic acid (9-HODE): Another dominant product formed during the degradation process. nih.gov

Epoxy-allylic ketones: Specifically, 9,10-trans-epoxy-11E-13-keto-octadecenoic acid and 9-keto-10E-12,13-trans-epoxy-octadecenoic acid are formed in equal proportions. nih.gov Their formation is proposed to occur via a common, pseudo-symmetrical diepoxy radical intermediate. nih.govnih.gov

Epoxy alcohols: These compounds are also formed during the degradation cascade. nih.gov

The formation of these downstream products highlights the reactivity of the hydroperoxide group and the conjugated diene system within the 9-HpODE molecule. The specific products formed can depend on the degradation conditions, such as the presence of catalysts like hematin. nih.gov

Table 2: Major Downstream Products from Heme-Catalyzed 9-HpODE Degradation

| Product Class | Specific Compounds |

|---|---|

| Keto Acids | 9-oxo-octadecadienoic acid (9-oxo-ODE) |

| Hydroxy Acids | 9-hydroxyoctadecadienoic acid (9-HODE) |

| Epoxy-Ketones | 9,10-trans-epoxy-11E-13-keto-octadecenoic acid |

| 9-keto-10E-12,13-trans-epoxy-octadecenoic acid | |

| Epoxy Alcohols | Various epoxy alcohol derivatives |

Source: nih.gov

Mechanistic Investigations of the Biological Activities of 9 Hpode

Central Role in Oxidative Stress Response and Lipid Peroxidation Cascades

9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) is a primary product derived from the peroxidation of linoleic acid, which is the most abundant polyunsaturated fatty acid (PUFA) in human low-density lipoprotein (LDL) and is also present in the surfactant lining the airway epithelium. nih.gov The formation of 9-HpODE can occur through enzymatic processes or via radical and non-radical mediated oxidation. nih.gov As a lipid hydroperoxide, 9-HpODE is a key initiator and propagator of lipid peroxidation cascades, a process implicated in cellular damage and various pathologies. nih.govwikipedia.org

Under conditions of oxidative stress, the non-enzymatic, free-radical-induced oxidation of linoleic acid generates racemic mixtures of 9-HpODE. wikipedia.org This process is a hallmark of tissues experiencing inflammation, ischemia, or other insults. wikipedia.org While secondary products of lipid peroxidation, such as aldehydes, have been extensively studied as markers of oxidative damage, primary hydroperoxides like 9-HpODE are now recognized as crucial mediators of early intracellular oxidative events that can directly influence cellular redox status. nih.gov The presence of the peroxide functional group is critical to this activity, as its reduced form, 9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE), does not induce the same acute oxidative responses. nih.gov

Monocyte-induced oxidation of LDL, a key event in the development of atherosclerosis, generates significant quantities of esterified 9-HpODE, which is then rapidly reduced to 9-HODE. caymanchem.com This highlights 9-HpODE's position as a central, albeit transient, molecule in the oxidative modification of lipids that contributes to disease pathogenesis. wikipedia.orgnih.gov

Modulation of Intracellular Redox Homeostasis

9-HpODE directly impacts the delicate balance of the intracellular redox environment, primarily by inducing the oxidation of glutathione (B108866) (GSH), a critical cellular antioxidant. nih.gov This effect is a direct consequence of the hydroperoxide group and is not mediated by secondary products or the generation of hydrogen peroxide (H₂O₂). nih.gov

Exposure of cells, such as human airway epithelial cells, to 9-HpODE leads to a rapid, sustained, and dose-dependent increase in the oxidation of intracellular GSH. nih.gov This shifts the cellular glutathione redox potential (EGSH) towards a more oxidized state. nih.gov Studies using live-cell imaging have demonstrated that this oxidative event is specific to the hydroperoxide, as the corresponding stable alcohol, 9-HODE, does not elicit a similar response. nih.gov

The oxidation of GSH by 9-HpODE is exacerbated by the depletion of NADPH, the primary reducing equivalent required for the regeneration of GSH from its oxidized form (GSSG) by glutathione reductase. nih.gov This indicates that cellular NADPH levels are crucial for protecting against the oxidative challenge posed by 9-HpODE. nih.govnih.gov

The enzymatic reduction of 9-HpODE is specifically mediated by Glutathione Peroxidase 4 (GPx4). nih.gov GPx4 is a unique selenoprotein antioxidant enzyme capable of reducing complex lipid hydroperoxides, including those esterified in membranes. elsevierpure.comresearchgate.net In the process of reducing 9-HpODE to 9-HODE, GPx4 utilizes GSH as a reducing agent, leading to the formation of GSSG and thus contributing to the observed shift in the glutathione redox potential. nih.govnih.gov

Research using shRNA-mediated knockdown of GPx4 has confirmed its essential role in this pathway. nih.gov Cells with diminished GPx4 expression show a significantly reduced capacity to oxidize GSH in response to 9-HpODE, but their response to other oxidants like H₂O₂ remains unaffected. nih.gov This demonstrates that GPx4 is specifically involved in the detoxification of long-chain lipid hydroperoxides like 9-HpODE, acting as a critical regulator of redox homeostasis in the face of lipid peroxidation. nih.govnih.gov

| Cellular Component | Observed Effect of 9-HpODE Exposure | Mediating Factor | Reference |

|---|---|---|---|

| Glutathione (GSH) | Rapid, dose-dependent oxidation to GSSG | Peroxide functional group | nih.gov |

| Glutathione Redox Potential (EGSH) | Shift towards a more oxidized state | GSH oxidation | nih.gov |

| NADPH | Depletion exacerbates GSH oxidation | Protective role in GSH regeneration | nih.gov |

| Glutathione Peroxidase 4 (GPx4) | Catalyzes the reduction of 9-HpODE | Specific for long-chain lipid hydroperoxides | nih.govnih.gov |

Mechanistic Contributions to Inflammation and Atherosclerosis

While 9-HpODE is a transient molecule, its rapid reduction to the more stable 9-HODE is a critical step in the progression of inflammation and atherosclerosis. nih.gov Increased levels of 9-HODE, the direct metabolite of 9-HpODE, are found in the blood of patients with atherosclerotic plaques. nih.gov

In the context of atherosclerosis, the non-enzymatic generation of both 9-HODE and 13-HODE becomes prominent in advanced stages of the disease. nih.gov At this point, the pro-inflammatory effects of 9-HODE are believed to predominate, contributing to the development of a fragile, acellular plaque. nih.gov 9-HODE, along with its isomer 13-HODE and oxidized low-density lipoprotein containing these molecules, can stimulate macrophages to express and release interleukin-1β, a pro-inflammatory cytokine involved in the proliferation of smooth muscle cells within atherosclerotic lesions. wikipedia.org The generation of 9-HpODE and its subsequent conversion to 9-HODE within oxidized LDL particles is a key mechanistic step that fuels the chronic inflammatory response characteristic of atherosclerosis. wikipedia.orgnih.gov

Regulation of Enzyme Activities and Specific Signaling Pathways

The metabolites derived from 9-HpODE, particularly 9-HODE, are active signaling molecules that can modulate the activity of various enzymes and transcription factors. wikipedia.orgnih.gov

One of the key signaling pathways influenced by these lipids is mediated by the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation. nih.gov Both 9-HODE and its isomer 13-HODE are known to directly activate PPARγ. wikipedia.org This activation is thought to be responsible for inducing the transcription of PPARγ-target genes in monocytes and stimulating their maturation into macrophages. wikipedia.org While both isomers can activate PPARγ, they may have different potencies and can lead to distinct downstream effects, with some studies suggesting 9-HODEs have less agonist activity compared to other isomers. nih.gov

Furthermore, there is evidence that 9-HODE can activate PPARβ. wikipedia.org Oxidized LDL containing phospholipid-bound HODEs can be taken up by cells, where phospholipases release the HODEs, allowing them to activate PPARs directly. wikipedia.org Through their interaction with PPARs, 9-HpODE-derived metabolites can influence gene expression related to lipid uptake, cell proliferation, and apoptosis, all of which are critical processes in the development of atherosclerosis. nih.gov

Receptor/Ligand Interactions and Activation (e.g., GPR132 activation by related HODEs)

The reduced form of 9-HpODE, 9-HODE, has been identified as a potent endogenous ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A. wikipedia.orgnih.gov The activation of GPR132 by 9-HODE has been shown to mediate pro-inflammatory effects. nih.gov

Studies have demonstrated that 9(S)-HODE, and to a lesser extent 9(S)-HpODE, can directly activate human GPR132, leading to downstream signaling events such as intracellular calcium mobilization. wikipedia.orgresearchgate.net The interaction is specific, with 9-HODE being a more potent agonist for GPR132 than its isomer 13-HODE and various other oxidized fatty acids. researchgate.net

The activation of GPR132 by 9-HODE represents a significant signaling axis in pathologies like atherosclerosis. nih.gov In advanced atherosclerotic lesions, where non-enzymatic production of 9-HODE is high, its pro-inflammatory actions mediated through GPR132 are thought to contribute to lesion progression and instability. nih.gov It is important to note that while the HODE/GPR132 axis is a marker of monocyte activation, it appears to be independent of the PPARγ-mediated effects of HODEs. nih.gov

| Metabolite | Receptor/Pathway | Observed Biological Effect | Reference |

|---|---|---|---|

| 9-HODE | PPARγ (Peroxisome Proliferator-Activated Receptor γ) | Direct activation; induces transcription of target genes, promotes monocyte maturation. | wikipedia.orgnih.gov |

| 9-HODE | PPARβ (Peroxisome Proliferator-Activated Receptor β) | Direct activation. | wikipedia.org |

| 9-HODE | GPR132 (G protein-coupled receptor 132) | Potent activation; mediates pro-inflammatory effects and intracellular calcium mobilization. | nih.govnih.govresearchgate.net |

| 9(S)-HpODE | GPR132 (G protein-coupled receptor 132) | Activates receptor, but with lesser potency than 9(S)-HODE. | wikipedia.org |

Antimicrobial Mechanisms of Action

9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HpODE) is a product of the lipoxygenase (LOX) pathway, which metabolizes polyunsaturated fatty acids like linoleic acid. caymanchem.comresearchgate.net This compound has demonstrated notable antimicrobial properties against a range of fungal and bacterial pathogens. caymanchem.comresearchgate.net The antimicrobial effects of oxylipins such as 9-HpODE are a key aspect of their biological significance, particularly in the context of plant defense mechanisms. researchgate.net

Activity against Fungal Pathogens

Research has shown that 9-HpODE exhibits inhibitory activity against various fungal pathogens. researchgate.net In vitro growth inhibition assays have been employed to investigate the direct antimicrobial actions of lipoxygenase products. researchgate.net Studies on lipoxygenase hydroperoxides derived from chilli (Capsicum annum) seeds revealed that 9-HpODE possesses antifungal properties. researchgate.net However, its efficacy can be comparatively lower than other related oxylipins. For instance, 9-hydroperoxy octadecatrienoic acid (9-HPOTrE) has been shown to exhibit greater antimicrobial activity than 9-HpODE. researchgate.net

The effects of 9-HpODE can also be species-specific and may influence fungal metabolic processes, such as mycotoxin production. For example, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) has been observed to promote the production of aflatoxin. nih.gov In contrast, it can inhibit the formation of conidia in Aspergillus ochraceus. nih.gov

Table 1: Antifungal Activity of 9-HpODE and Related Compounds

| Compound | Test Organism | Observed Effect |

|---|---|---|

| 9-HpODE | Colletotrichum capsici | Fungal growth inhibition |

| 9S-HpODE | Aspergillus ochraceus | Inhibition of conidia formation |

This table summarizes findings from in vitro studies on the antifungal effects of 9-HpODE. researchgate.netnih.gov

Activity against Bacterial Pathogens

In addition to its antifungal effects, 9-HpODE has demonstrated activity against bacterial pathogens. researchgate.net Studies utilizing lipoxygenase products from chilli have confirmed the antibacterial potential of 9-HpODE. researchgate.net The growth of various plant-pathogenic bacteria was inhibited by these hydroperoxides in laboratory assays. researchgate.net

Further research into the metabolic pathway of 9-HpODE in potato tubers has identified antibacterial activity in its downstream metabolites. Specifically, hydroxy fatty acids derived from 9-HpODE, such as 9-hydroxy-10,12-octadecadienoic acid, were found to suppress the growth of Erwinia carotovora, a bacterium that infects potato tubers. nih.gov This suggests that the antibacterial action of 9-HpODE may be mediated, at least in part, by its conversion to other bioactive compounds. nih.gov

Table 2: Antibacterial Activity of 9-HpODE and its Metabolites

| Compound/Product | Test Organism | Observed Effect |

|---|---|---|

| 9-HpODE | Various bacterial pathogens | Growth inhibition |

This table presents research findings on the antibacterial properties of 9-HpODE and its derivatives. researchgate.netnih.gov

Role in Plant Defense Mechanisms and Response

The antimicrobial properties of 9-HpODE and other oxylipins strongly suggest their involvement in the innate defense systems of plants against pathogens. researchgate.net These molecules are part of a diverse family of secondary metabolites that originate from the oxidation of polyunsaturated fatty acids, a process often initiated by lipoxygenase enzymes in response to stress. researchgate.net

Studies on potato tubers have provided specific insights into the differential role of 9-HpODE in plant defense. Under normal, unstressed conditions, 9-HpODE, derived from linoleic acid, is the primary lipoxygenase product found in potato tubers. nih.gov However, when the tubers are subjected to injury or infection by a pathogen such as Rhizoctonia bataticola, there is a significant shift in the metabolic pathway. nih.gov In these stressed conditions, the production of 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE), derived from alpha-linolenic acid, becomes predominant. nih.gov

This results in a dramatic change in the relative ratio of these two compounds. In healthy control tubers, the ratio of 9-HpODE to 9-HPOTrE is approximately 4:1. Following injury, this ratio shifts to 1:2, and in the case of infection, it changes even more significantly to 1:4.5. nih.gov This differential formation suggests that lipoxygenase metabolites of linoleic acid, like 9-HpODE, may be involved in normal physiological processes, while the metabolites of alpha-linolenic acid, such as 9-HPOTrE, are specifically upregulated to mediate defense responses against physical damage and pathogenic attack. nih.gov

Advanced Analytical Methodologies for 9 Hpode Isolation and Characterization

Optimized Extraction and Purification Techniques

The isolation of 9-HpODE typically involves extracting it from biological matrices or reaction mixtures where it is produced, often alongside its isomers and other oxidation products. Following extraction, purification steps are necessary to obtain 9-HpODE in sufficient purity for subsequent analysis.

One method for preparing 9S-HpODE involves using linoleate (B1235992) 9S-lipoxygenase (LOX) from sources like potato. Incubations of linoleic acid with potato homogenates have been shown to produce significant quantities of 9S-HpODE. tandfonline.com The resulting 9S-HpODE can then be purified. tandfonline.com

Another approach involves the transformation of [14C]linoleic acid using recombinant Arabidopsis 9S-LOX. tandfonline.com After the reaction, the solution is acidified, and the 9S-HpODE product is extracted using dichloromethane (B109758) (DCM). tandfonline.com

Purification of 9S-HpODE is often achieved using normal-phase high-performance liquid chromatography (NP-HPLC). tandfonline.com For instance, 5 mg aliquots of 9S-HpODE have been purified by NP-HPLC using a specific silica (B1680970) column and an isocratic mobile phase. tandfonline.com

Chromatographic Separation Methods for Isomeric Analysis

Chromatographic techniques are vital for separating 9-HpODE from its structural and stereochemical isomers, particularly 13-HpODE, and other related oxidation products. Both normal-phase and reversed-phase HPLC play key roles in this separation.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for Isomer Resolution

NP-HPLC is particularly effective for separating lipid hydroperoxide isomers like 9-HpODE and 13-HpODE due to differences in their interaction with the polar stationary phase. Studies have shown that NP-HPLC can effectively separate 9-HpODE and 13-HpODE. nih.govresearchgate.net For example, NP-HPLC using a silica column and a mobile phase of hexane/isopropanol/acetic acid has been successfully employed for the purification of 9S-HpODE. tandfonline.com This method allows for the resolution of these isomers. tandfonline.comnih.govresearchgate.net

NP-HPLC has also been used to analyze the products of 9-HpODE degradation, revealing distinct peaks corresponding to different compounds, including those with UV chromophores like 9-oxo-ODE and 9-HODE. tandfonline.com Furthermore, NP-HPLC can separate epoxy-ketones derived from 9-HpODE, which initially appear as a double peak. tandfonline.comtandfonline.com

Specific NP-HPLC conditions reported include using a Beckman Ultrasphere silica 5 µm column (25 × 1 cm) with an isocratic mobile phase of hexane/isopropanol/acetic acid (100:2:0.02 v/v/v) for purifying 9S-HpODE. tandfonline.com Another study utilized a Thomson 5 µ silica column (25 × 0.46 cm) with the same solvent ratio at a flow rate of 0.5 ml/min. tandfonline.com For separating hydroxy fatty acid isomers like 9-HODE and 13-HODE, a Zorbax Rx-SIL column has been used with hexane/2-propanol/acetic acid (99:1:0.1, v/v/v) as the mobile phase. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Identity

RP-HPLC complements NP-HPLC by providing a different separation mechanism, primarily based on hydrophobicity. It is often used for assessing the purity of isolated 9-HpODE and for further resolving components that may co-elute in NP-HPLC.

RP-HPLC has been used to analyze the products of 9-HpODE degradation, particularly the epoxy-ketones. tandfonline.comtandfonline.com While these appeared as a single peak or a double peak in NP-HPLC, RP-HPLC was able to resolve them into equal proportions of two distinct epoxy-allylic ketones. tandfonline.comtandfonline.com

Specific RP-HPLC conditions for analyzing 9-HpODE derived products include using a Waters 5 µ Symmetry column (25 × 0.46 cm) with an isocratic solvent of acetonitrile/water/glacial acetic acid (60:40:0.01 v/v/v) at a flow rate of 1 ml/min. tandfonline.com RP-HPLC has also been used for the re-purification of [14C]linoleic acid, the precursor to 9S-HpODE, using a Waters Symmetry C18 column (25 × 0.46 cm) with a mobile phase of MeOH/H2O/HAc (95:5:0.01 by volume). tandfonline.com Preparative RP-HPLC has been employed to separate mixtures of hydroxy fatty acids from sample matrices before further analysis by NP-HPLC. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information about the structure and concentration of 9-HpODE.

UV Spectroscopy for Quantitation and Structural Confirmation

UV spectroscopy is a valuable tool for the quantitation of 9-HpODE due to the presence of a conjugated diene system in its structure, which exhibits a characteristic UV absorbance. The purified product 9S-HpODE can be quantified by UV spectroscopy. tandfonline.com

The UV spectrum of 9-HpODE shows a λmax around 236 nm with a molar extinction coefficient (ε) of approximately 25,000. tandfonline.com This specific absorbance allows for the determination of 9-HpODE concentration in purified samples. UV spectroscopy is also used to monitor the progress of reactions involving linoleic acid conversion to 9S-HpODE. tandfonline.com

UV detection is commonly used in conjunction with HPLC for monitoring the elution of 9-HpODE and its related compounds. tandfonline.commdpi.com For instance, UV detection at 235 nm is used to monitor 9-HODE, a reduction product of 9-HpODE, during NP-HPLC analysis. tandfonline.com Epoxy-ketones derived from 9-HpODE also exhibit UV absorbance, with a λmax around 233.5 nm. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of 9-HpODE, allowing for the confirmation of its identity and the elucidation of the positions and configurations of its double bonds and hydroperoxy group.

While direct NMR data for 9-HpODE itself were not extensively detailed in the search results, NMR spectroscopy, particularly proton NMR and COSY analysis, has been successfully applied to characterize the epoxy-ketones formed from the degradation of 9-HpODE. tandfonline.comtandfonline.comnih.gov The proton NMR spectra of these epoxy-ketones were found to be almost identical, consistent with their proposed structures as trans-epoxy allylic keto-octadecenoates. tandfonline.comtandfonline.comnih.gov This demonstrates the power of NMR in providing definitive structural assignments for compounds related to 9-HpODE.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Fragmentation Analysis

Mass spectrometry is a crucial tool for the identification and structural characterization of 9-HpODE. By measuring the mass-to-charge ratio (m/z) of the molecule and its fragments, valuable information about its elemental composition and structure can be obtained.

Electrospray ionization (ESI) is a commonly used ionization technique for lipid hydroperoxides like 9-HpODE, often generating deprotonated molecules ([M-H]⁻) or adduct ions, such as sodiated molecules ([M+Na]⁺) nih.govresearchgate.net. The molecular weight of 9-HpODE is approximately 312.4 Da caymanchem.com. In negative ion mode ESI-MS, the deprotonated molecule of 9-HpODE is typically observed at m/z 311.2 core.ac.ukresearchgate.net. Sodiated HPODE isomers, including 9-HpODE, can yield a molecular ion at m/z 335.2 ([M+Na]⁺) mdpi.comresearchgate.net.

Tandem mass spectrometry (MS/MS) provides further structural details through the fragmentation of selected precursor ions. Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS. The fragmentation patterns of 9-HpODE can yield characteristic product ions that aid in its identification and the determination of the hydroperoxy group's position.

In negative ion mode MS/MS, collision-induced decomposition of the [M-H]⁻ ion of 9-HpODE produces characteristic fragments. Common fragmentations observed for lipid hydroperoxides include the loss of water (H₂O), resulting in a fragment at m/z 293 for HPODEs core.ac.uk. Loss of both water and carbon dioxide (CO₂) from the carboxylate anion can yield a fragment at m/z 249 for HPODEs core.ac.uk. A fragment ion at m/z 279 can result from the loss of two water molecules from the carboxylate anion core.ac.uk.

More importantly, abundant fragment ions indicative of the specific position of the hydroperoxide moiety are observed. For 9-HpODE, characteristic fragment ions can be generated through α-cleavage relative to the hydroperoxy group mdpi.comresearchgate.net. In the presence of sodium ions, CID of sodiated HPODE isomers yields structure-diagnostic fragment ions highly useful for identifying the hydroperoxy group's position acs.orgnih.gov. For instance, sodiated 9-HpODE can produce a characteristic product ion at m/z 388 when analyzing phosphatidylcholine hydroperoxide (16:0/9-HpODE PC) nih.gov. Another study analyzing various HPODE isomers in the presence of sodium ions reported a characteristic fragment ion at m/z 195.1 for 9-HpODE isomers (9-10E,12Z-HPODE and 9-10E,12E-HPODE) using selected reaction monitoring (SRM) researchgate.net.

GC-MS has also been used for the analysis of 9-HPODE derivatives. Analysis of epoxy-ketone products derived from 9-HPODE by GC-MS utilizing electron impact (EI) mode allowed for the unambiguous assignment of regioisomers based on prominent α-cleavage ions tandfonline.com. For example, a prominent α-cleavage ion at m/z 259 was found for the 9,10-epoxy-11E-13-ketone isomer tandfonline.com.

Tandem mass spectrometry, particularly when coupled with techniques that promote alkali metal adduct formation, provides a powerful approach for the structural elucidation and identification of 9-HpODE and its isomers without the need for extensive chromatographic separation in some cases acs.orgnih.gov.

Quantitative Analysis Methodologies

Accurate quantification of 9-HpODE in biological samples is essential for understanding its role in various physiological and pathological processes. Due to its low endogenous concentration and limited stability, highly sensitive and specific quantitative methods are required lcms.cz.

Stable Isotope-Dilution Analysis-Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise Quantitation

Stable isotope-dilution analysis (SIDA) coupled with liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the precise and accurate quantification of lipid mediators like 9-HpODE mdpi.comresearchgate.netresearchgate.netfda.gov. In this method, a known amount of a stable isotope-labeled internal standard (IS) is added to the sample before extraction and purification. The IS is chemically identical to the analyte but contains heavier isotopes (e.g., ²H, ¹³C), causing it to have a slightly higher mass.

The stable isotope-labeled internal standard behaves similarly to the endogenous analyte throughout the sample preparation and analysis process, compensating for potential losses during extraction, purification, and ionization, as well as matrix effects that can influence ionization efficiency fda.gov. The ratio of the peak area of the endogenous analyte to that of the internal standard is used for quantification, which is determined using calibration curves prepared with known concentrations of the native analyte and a fixed amount of the IS fda.govlipidmaps.org.

LC-MS/MS in selected reaction monitoring (MRM) mode is frequently employed for the quantitative analysis of 9-HpODE using SIDA. MRM offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions characteristic of the analyte and its internal standard lipidmaps.orgd-nb.info. For instance, LC-MS/MS has been used to quantify 9-HpODE and 13-HpODE in vegetable oils during storage and heating using stable isotope dilution analysis researchgate.net. This approach allowed for the determination of the concentration of 9-HpODE in different oil types under various conditions researchgate.netresearchgate.net.

The use of stable isotope-labeled internal standards is critical for achieving accurate quantification of 9-HpODE in complex matrices like biological samples or food products mdpi.comlcms.czresearchgate.netresearchgate.netfda.gov.

Development of Bioanalytical Assays for Cellular and Tissue Levels

Quantifying 9-HpODE levels in cells and tissues presents specific challenges due to the complexity of the matrices and the typically low concentrations of lipid hydroperoxides. Bioanalytical assays are developed to address these challenges, providing sensitive and specific methods for measuring 9-HpODE in biological samples.

LC-MS/MS based methods, often utilizing stable isotope dilution analysis, are widely applied for the quantitative analysis of oxylipins, including 9-HpODE, in biological matrices such as plasma, cells, and tissues lcms.cznih.gov. These methods typically involve lipid extraction from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry lcms.cznih.gov. Sample preparation steps, such as solid-phase extraction (SPE), are often employed to clean up the sample and concentrate the analytes before LC-MS/MS analysis lcms.cz.

While LC-MS/MS is a powerful tool, other bioanalytical approaches have also been explored. Enzyme-linked immunosorbent assays (ELISAs) are another type of bioanalytical assay that can be developed for the quantification of specific lipid mediators. Although the search results primarily mention ELISA kits for 9-hydroxyoctadecadienoic acid (9-HODE), the reduced form of 9-HpODE nwlifescience.com, the principle of competitive ELISA could potentially be applied to 9-HpODE if specific antibodies were available. In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for binding sites on a specific antibody immobilized on a solid phase nwlifescience.com. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample.

Quantitative assessment of lipid hydroperoxides, including those derived from phospholipids (B1166683) containing HpODE, in cells and tissues can also be achieved by HPLC coupled with fluorescence detection after enzymatic hydrolysis and reaction with a fluorogenic reagent nih.gov. This method involves hydrolyzing phospholipids using phospholipase A₂ to release fatty acid hydroperoxides, which are then quantified using a peroxidase-catalyzed reaction that produces a fluorescent product nih.gov.

Developing bioanalytical assays for cellular and tissue levels of 9-HpODE requires careful consideration of sample collection, storage (due to the instability of hydroperoxides), extraction efficiency, and the sensitivity and specificity of the chosen analytical technique. The use of appropriate internal standards and rigorous validation procedures are essential to ensure the accuracy and reliability of the quantitative results in these complex biological matrices.

Table 1: Characteristic Fragment Ions of 9-HpODE in Mass Spectrometry

| Ionization Mode | Precursor Ion (m/z) | Fragmentation Method | Characteristic Product Ions (m/z) | Notes | Source |

| Negative ESI | 311.2 ([M-H]⁻) | CID | 293, 279, 249 | Loss of H₂O, 2xH₂O, H₂O + CO₂ from carboxylate anion | core.ac.uk |

| Positive ESI | 335.2 ([M+Na]⁺) | CID | 388 | Characteristic fragment from 16:0/9-HpODE PC | nih.gov |

| Positive ESI | 335.2 ([M+Na]⁺) | SRM | 195.1 | Characteristic transition for 9-HpODE isomers (9-10E,12Z and 9-10E,12E) | researchgate.net |

| EI (GC-MS) | - | - | 259 | α-cleavage ion from 9,10-epoxy-11E-13-ketone (derived from 9-HPODE) | tandfonline.com |

Table 2: Examples of 9-HpODE Quantification in Vegetable Oils using Stable Isotope Dilution Analysis-LC-MS

| Oil Type | Storage Condition | 9-HpODE Concentration (mmol L⁻¹) | 13-HpODE Concentration (mmol L⁻¹) | Notes | Source |

| Sunflower | Domestic Storage (56 days) | 1.25 ± 0.09 | 1.88 ± 0.06 | Data expressed as mean (n=3). No significant difference between isomers. | researchgate.netresearchgate.net |

| Canola | Domestic Storage (56 days) | 1.56 ± 0.41 | 2.30 ± 0.53 | Data expressed as mean (n=3). No significant difference between isomers. | researchgate.netresearchgate.net |

| Soybean | Domestic Storage (56 days) | 3.25 ± 0.89 | 4.50 ± 1.10 | Data expressed as mean (n=3). No significant difference between isomers. | researchgate.netresearchgate.net |

| Canola | Heating (180°C, 30 min) | 13.8 ± 8.21 | 5.74 ± 3.32 | Higher concentration of 9-HpODE than 13-HpODE. | researchgate.net |

| Soybean | Heating (180°C, 30 min) | 10.0 ± 6.74 | 2.00 ± 1.09 | Higher concentration of 9-HpODE than 13-HpODE. | researchgate.net |

| Sunflower | Heating (180°C, 30 min) | 45.2 ± 6.23 | 16.0 ± 2.44 | Higher concentration of 9-HpODE than 13-HpODE. | researchgate.net |

Biological Contexts and Systemic Relevance of 9 Hpode

Occurrence and Detection in Mammalian Systems

9(S)-Hydroperoxyoctadecadienoic acid, or 9(S)-HpODE, is recognized as a human metabolite. nih.gov It functions as an intermediate product in the metabolic pathway of linoleic acid. nih.gov The Human Metabolome Database classifies 9(S)-HPODE within the organic compound class of lineolic acids and their derivatives. hmdb.ca

The presence of 9-HpODE is also confirmed in murine systems, where it is classified as a mouse metabolite. nih.gov In mice, metabolites of linoleic acid such as 9(S)-HpODE can be generated by the activity of both lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. mdpi.com

Research on human umbilical vein endothelial cells demonstrates their capacity to convert linoleic acid into monohydroxyoctadecadienoic acids (HODEs), primarily 9-HODE and 13-HODE. nih.gov These HODEs are formed from their hydroperoxide precursors, 9-HpODE and 13-HpODE. When endothelial cells are grown on micropore filters and incubated with linoleic acid, a considerable portion of the HODE produced accumulates in the basolateral fluid. nih.gov This finding suggests that these metabolites may exert extracellular effects, particularly within the vascular wall. nih.gov

In mammalian systems, the process of low-density lipoprotein (LDL) oxidation induced by monocytes results in the generation of significant quantities of esterified 9-HpODE. caymanchem.com Following its formation, this esterified 9-HpODE is subject to rapid reduction to its more stable corresponding hydroxy derivative, 9-HODE. caymanchem.com Oxidized LDL is known to induce the release of interleukin-1 beta from human peripheral blood mononuclear cells, a process that may play a role in atherogenesis. nih.gov

Occurrence and Detection in Plant Systems

9-HpODE is a recognized plant metabolite. nih.gov Potato tubers, for instance, possess a distinct lipoxygenase pathway that facilitates the formation of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) from linoleic acid. nih.gov In this context, 9-HpODE can be further metabolized by potato hydroperoxide dehydratase into colneleic acid. caymanchem.com

Research indicates that 9-HPODE is the predominant lipoxygenase product in healthy, uninjured potato tubers. nih.gov However, the concentration of 9-HPODE relative to other metabolites changes significantly in response to physical injury or infection. nih.gov Studies on potato tubers demonstrated a notable shift in the ratio of 9-HPODE to 9-hydroperoxyoctadecatrienoic acid (9-HPOTrE) under stress conditions. nih.gov This suggests that metabolites of octadecadienoic acid like 9-HPODE may be involved in normal physiological responses, whereas metabolites of octadecatrienoic acid are more involved in defense responses. nih.govresearchgate.net

Table 1: Relative Ratio of 9-HpODE to 9-HPOTrE in Potato Tubers Under Different Conditions

| Condition | Ratio of 9-HpODE to 9-HPOTrE |

|---|---|

| Control (Uninjured) | 4:1 |

| Injured | 1:2 |

Data sourced from a study on endogenous lipoxygenase products in potato tubers. nih.gov

Occurrence and Detection in Microbial Systems (e.g., Trypanosoma brucei)

The occurrence of 9-HpODE extends to microbial systems, including the protozoan parasite Trypanosoma brucei, the causative agent of African Sleeping Sickness. nih.govfrontiersin.org The 9(S)-HpODE stereoisomer has been specifically reported in this organism. nih.gov T. brucei resides in host environments that are rich in fatty acids, which it can acquire and utilize for various biological processes, including the synthesis of complex lipids. frontiersin.org While the parasite can synthesize fatty acids, it readily takes them up from its surroundings, which provides the necessary precursors, such as linoleic acid, for the formation of 9-HpODE. frontiersin.org

| Organism | Compound Detected | Biological Context | Reference |

|---|---|---|---|

| Trypanosoma brucei | 9(S)-HpODE | Protozoan parasite capable of acquiring host fatty acids for its metabolism. | nih.gov |

Contribution to Oxidative-Stress-Related Systemic Dysfunctions

9-HpODE is a significant molecule in the context of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates. wikipedia.org It is a primary product of linoleic acid peroxidation, which can be generated non-enzymatically through free-radical-induced oxidation or via enzymatic pathways. nih.gov

The contribution of 9-HpODE to oxidative stress is demonstrated by its ability to induce the oxidation of intracellular glutathione (B108866) (GSH), a critical antioxidant. nih.gov Studies on human airway epithelial cells have shown that exposure to 9-HpODE leads to a dose-dependent increase in GSH oxidation. nih.gov This effect is specifically linked to the hydroperoxide functional group, as its reduced form, 9-hydroxyoctadecadienoic acid (9-HODE), does not cause the same response. nih.gov This process is exacerbated by the depletion of NADPH, a key reducing equivalent for antioxidant systems. nih.gov

Elevated levels of 9-HpODE and its reduced form, 9-HODE, are considered markers for diseases involving oxidative stress. wikipedia.orgresearchgate.net In mammalian systems, the oxidation of low-density lipoprotein (LDL) by monocytes can generate significant quantities of esterified 9-HpODE, linking the compound to the pathogenesis of atherosclerosis, a chronic inflammatory and oxidative stress-related disease. nih.govcaymanchem.com In advanced atherosclerotic lesions, non-enzymatically generated 9-HODE (derived from 9-HpODE) exerts pro-inflammatory effects. nih.gov Furthermore, the concentrations of these oxidized linoleic acid metabolites are known to be elevated in conditions such as ischemic brain injury. frontiersin.org These findings underscore the role of 9-HpODE not just as a marker, but as a mechanistic contributor to the systemic dysfunctions that characterize oxidative stress-related diseases. wikipedia.org

| Finding | System/Model Studied | Implication | Reference |

|---|---|---|---|

| Induces a dose-dependent increase in intracellular glutathione (GSH) oxidation. | Human Airway Epithelial Cells (BEAS-2B) | Directly contributes to cellular oxidative stress by depleting a key antioxidant. | nih.gov |

| Generated during free-radical and singlet-oxygen induced oxidation of linoleic acid. | General cellular and tissue oxidative stress | Serves as a biomarker for oxidative stress. | wikipedia.org |

| Generated during monocyte-induced oxidation of LDL. | Mammalian species | Links 9-HpODE to the pathogenesis of atherosclerosis. | caymanchem.com |

| Precursor to 9-HODE, which has pro-inflammatory effects in advanced atherosclerosis. | Atherosclerotic lesions | Contributes to the progression of chronic inflammatory diseases. | nih.gov |

Theoretical and Computational Approaches in 9 Hpode Research

Molecular Modeling and Docking Studies of 9-HpODE Interactions with Biomolecules

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 9-HpODE, and a biomolecule, typically a protein. These methods are crucial for understanding the biological functions and mechanisms of action of lipid hydroperoxides.

Although specific molecular docking studies focusing exclusively on 9-HpODE are not extensively documented in publicly available literature, the principles of these interactions can be inferred from the molecule's structure and studies on related oxidized fatty acids. 9-HpODE, with its long hydrocarbon tail and polar hydroperoxy and carboxylic acid groups, can participate in various types of interactions:

Hydrophobic Interactions: The long aliphatic chain of 9-HpODE is expected to favorably interact with hydrophobic pockets within proteins.

Hydrogen Bonding: The hydroperoxy (-OOH) and carboxylic acid (-COOH) groups are capable of forming hydrogen bonds with amino acid residues such as arginine, lysine, histidine, serine, and threonine.

Molecular dynamics (MD) simulations can further elucidate the dynamic nature of these interactions, providing a more realistic representation of how 9-HpODE behaves within a biological environment, such as a cell membrane or the active site of an enzyme. nih.govbiorxiv.org These simulations can model the conformational changes in both the ligand and the protein upon binding. nih.gov

Interactive Data Table: Potential Interacting Residues for 9-HpODE in a Hypothetical Protein Binding Pocket

| Amino Acid Residue | Type | Potential Interaction with 9-HpODE |

|---|---|---|

| Leucine | Nonpolar | Hydrophobic interaction with the alkyl chain |

| Isoleucine | Nonpolar | Hydrophobic interaction with the alkyl chain |

| Valine | Nonpolar | Hydrophobic interaction with the alkyl chain |

| Phenylalanine | Aromatic | Hydrophobic and π-alkyl interactions |

| Arginine | Basic | Hydrogen bonding with the carboxylic acid group |

| Lysine | Basic | Hydrogen bonding with the carboxylic acid group |

| Serine | Polar | Hydrogen bonding with the hydroperoxy group |

| Threonine | Polar | Hydrogen bonding with the hydroperoxy group |

Quantum Chemical Calculations for Understanding 9-HpODE Reactivity and Stability

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of molecules like 9-HpODE. These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally.

For 9-HpODE, quantum chemical calculations can be employed to:

Determine Bond Dissociation Energies (BDEs): The O-H bond in the hydroperoxy group is relatively weak, and its BDE is a key indicator of the molecule's susceptibility to homolytic cleavage, which initiates radical chain reactions.

Calculate Reaction Enthalpies and Activation Barriers: These calculations can predict the feasibility and kinetics of various degradation pathways of 9-HpODE.

Analyze the Molecular Orbital (MO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity as an electrophile or nucleophile. mdpi.com

Predict Spectroscopic Properties: Theoretical calculations of NMR parameters can aid in the structural elucidation of lipid hydroperoxides and their isomers. nih.gov

While comprehensive quantum chemical studies specifically on 9-HpODE are limited, the application of these methods to similar lipid hydroperoxides has proven valuable. researchgate.net

Interactive Data Table: Hypothetical Quantum Chemical Parameters for 9-HpODE

| Parameter | Significance for 9-HpODE | Hypothetical Calculated Value |

|---|---|---|

| O-H Bond Dissociation Energy (hydroperoxy) | Indicates ease of radical formation and oxidative instability. | ~80-90 kcal/mol |

| HOMO Energy | Relates to the ability to donate an electron (act as a nucleophile). | -6.5 eV |

| LUMO Energy | Relates to the ability to accept an electron (act as an electrophile). | -0.5 eV |

| HOMO-LUMO Gap | Indicates chemical reactivity; a smaller gap suggests higher reactivity. | 6.0 eV |

| Dipole Moment | Influences solubility and intermolecular interactions. | ~2.5 D |

Prediction of Structure-Activity Relationships (SAR) for 9-HpODE Derivatives through Computational Means

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For 9-HpODE and its derivatives, QSAR studies could be instrumental in predicting their biological effects, such as anti-inflammatory or pro-inflammatory activities, without the need for extensive experimental testing.

A hypothetical QSAR study on 9-HpODE derivatives would involve the following steps:

Data Set Compilation: A series of 9-HpODE derivatives with varying structural modifications would be synthesized, and their biological activity (e.g., inhibition of an enzyme, cytotoxicity) would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using computational software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Although no specific QSAR studies on 9-HpODE derivatives are currently available, the methodology has been successfully applied to other oxidized fatty acids and lipoxygenase products. nih.gov

Interactive Data Table: Key Steps and Descriptors in a Hypothetical QSAR Study of 9-HpODE Derivatives

| Step | Description | Examples of Relevant Descriptors for 9-HpODE Derivatives |

|---|---|---|

| 1. Data Set Compilation | Synthesize and test the biological activity of a series of 9-HpODE analogs. | IC50 values for enzyme inhibition, EC50 for receptor activation. |

| 2. Descriptor Calculation | Compute molecular properties that may influence activity. | LogP (hydrophobicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies, Steric parameters (e.g., molar refractivity). |

| 3. Model Development | Create a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |

| 4. Model Validation | Assess the predictive ability of the developed model. | Cross-validation (q²), correlation coefficient (r²), prediction for an external test set. |

Computational Analysis of Reaction Mechanisms (e.g., Peroxycyclization-Dioxetane Fragmentation Mechanism)

Computational analysis is a powerful tool for elucidating complex reaction mechanisms, such as the degradation of 9-HpODE. One proposed pathway for the breakdown of lipid hydroperoxides involves a peroxycyclization-dioxetane fragmentation mechanism. This mechanism, and others, can be investigated using computational methods to determine the most likely reaction pathways.

Theoretical studies can:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a detailed map of the reaction pathway can be constructed.

Identify Key Intermediates: Computational methods can help to identify and characterize transient intermediates that are difficult to detect experimentally.

Determine Rate-Determining Steps: By calculating the activation energies for each step in a proposed mechanism, the rate-limiting step can be identified.

For 9-HpODE, computational analysis could be used to investigate its non-enzymatic transformation into various secondary products. nih.gov For instance, the formation of 4-hydroxy-2-nonenal (4-HNE), a cytotoxic aldehyde, from lipid hydroperoxides has been a subject of interest. While a dioxetane intermediate has been proposed in some lipid peroxidation processes, its role in the formation of products from linoleic acid hydroperoxides has been questioned, with evidence suggesting that steric hindrance is a key factor for dioxetane formation. nih.gov Computational studies could provide further clarity on the viability of such pathways for 9-HpODE.

Interactive Data Table: Comparison of Proposed Mechanisms for 9-HpODE Degradation

| Mechanism | Key Features | Potential Products | Role of Computational Analysis |

|---|---|---|---|

| Homolytic Cleavage | Initiated by heat or metal ions, leading to radical formation. | Alkoxyl and peroxyl radicals, which propagate further reactions. | Calculate bond dissociation energies to predict the likelihood of cleavage. |

| Hock Cleavage | Acid-catalyzed rearrangement of the hydroperoxide. | Carbonyl compounds and alcohols. | Model the transition state and calculate the activation energy for the rearrangement. |

| Peroxycyclization-Dioxetane Fragmentation | Intramolecular cyclization to form a dioxetane intermediate, followed by fragmentation. | Aldehydes and other short-chain products. | Determine the stability of the dioxetane intermediate and the energetics of its fragmentation. |

| β-Fragmentation of Peroxyl Radicals | Reversible addition of oxygen to a carbon-centered radical, influencing isomer distribution. nih.gov | Isomeric hydroperoxides. | Calculate the rate constants for the forward and reverse reactions to predict product ratios. |

Emerging Research Areas and Future Directions for 9 Hpode

Development of Novel Analytical Probes for Real-Time and In Situ Detection of 9-HpODE